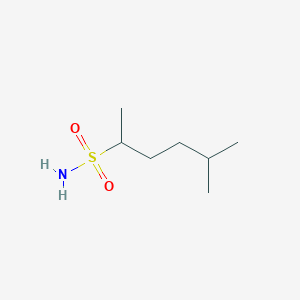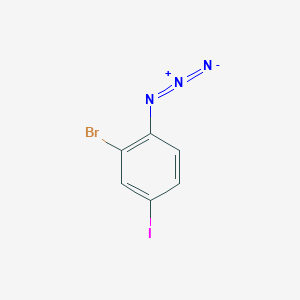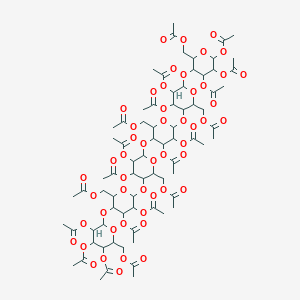
Maltohexaose eicosaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltohexaose eicosaacetate is a complex oligosaccharide derivative, specifically a peracetylated form of maltohexaose. It is characterized by its molecular formula C76H102O51 and a molecular weight of 1831.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maltohexaose eicosaacetate is typically synthesized through the acetylation of maltohexaose. The process involves the reaction of maltohexaose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the maltohexaose molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Maltohexaose eicosaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield maltohexaose.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Maltohexaose.
Oxidation: Maltohexaose derivatives with carboxyl or aldehyde groups.
Substitution: Maltohexaose derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Maltohexaose eicosaacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oligosaccharide acetylation and deacetylation reactions.
Biology: Investigated for its potential as a substrate for glycosidases and other carbohydrate-processing enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in CO2-based processes as a CO2-philic compound, which can enhance the solubility of other compounds in supercritical CO2
Mecanismo De Acción
The mechanism of action of maltohexaose eicosaacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups on the compound can influence its binding affinity and specificity towards these enzymes, thereby modulating their activity. The pathways involved include glycosidic bond cleavage and formation, as well as acetyl group transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Maltohexaose: The non-acetylated form of maltohexaose eicosaacetate.
Maltopentaose: A shorter oligosaccharide with five glucose units.
Maltoheptaose: A longer oligosaccharide with seven glucose units.
Maltooligosaccharides: A group of oligosaccharides with varying degrees of polymerization
Uniqueness
This compound is unique due to its high degree of acetylation, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity. These properties make it particularly useful in applications where modified solubility and reactivity are desired, such as in CO2-based processes and drug delivery systems .
Propiedades
Fórmula molecular |
C76H102O51 |
|---|---|
Peso molecular |
1831.6 g/mol |
Nombre IUPAC |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3 |
Clave InChI |
XSGOGJVBNJFJDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


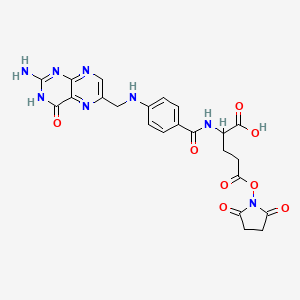
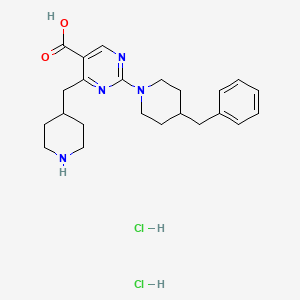
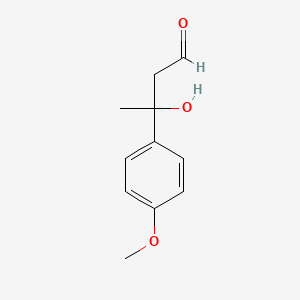
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)


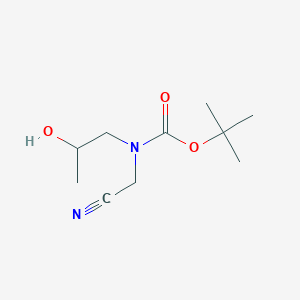
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

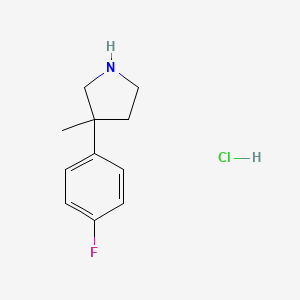
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
